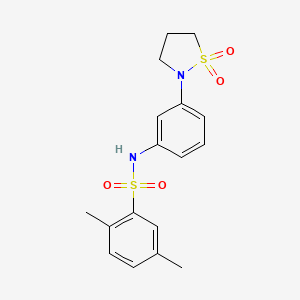

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its pharmacological significance. Sulfonamides are a group of compounds that have been extensively studied due to their role as pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the formation of a key sulfonamide moiety through the reaction of sulfonyl chlorides with amines or by the oxidation of thiols. For example, the synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides involves the use of different intramolecular interactions to stabilize the molecular conformations . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of a sulfonyl group attached to an amine. In the case of N-aryl-2,5-dimethoxybenzenesulfonamides, the crystal structures reveal that the molecular conformations are stabilized by various intramolecular interactions such as C-H...O and N-H...Cl interactions . These interactions are crucial in determining the molecular geometry and reactivity of the compound.

Chemical Reactions Analysis

Sulfonamides, including those with a benzenesulfonamide moiety, can participate in various chemical reactions. They can act as inhibitors for enzymes, as demonstrated by the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides . The reactivity of the sulfonamide group is influenced by the adjacent substituents on the benzene ring, which can affect the overall chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of dimethoxy groups and the specific arrangement of substituents on the benzene ring can affect properties such as solubility, melting point, and the ability to form crystals with different supramolecular architectures . The weak intermolecular interactions, such as C-H...O and (\pi)-(\pi) stacking, play a significant role in the crystal packing and stability of these compounds .

Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Activity

A series of novel thiourea derivatives bearing the benzenesulfonamide moiety demonstrated antimycobacterial activity, with some compounds showing high activity against Mycobacterium tuberculosis. This indicates the potential of such compounds in the development of new antituberculosis drugs (Ghorab et al., 2017).

Cancer Research

Several compounds related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide have been synthesized and evaluated for their anticancer activity. One such novel synthetic sulfonamide anticancer agent, KCN1, demonstrated significant in vitro and in vivo anti-cancer activity against pancreatic cancer cells, providing a basis for its future development as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

Enzyme Inhibition

Compounds containing the benzenesulfonamide moiety have been synthesized and evaluated as high-affinity inhibitors of enzymes such as kynurenine 3-hydroxylase. These compounds were effective in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, which is relevant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Drug Development

The synthesis and characterization of novel heterocyclic compounds having a sulfamido moiety have demonstrated potential antimicrobial activity. Such studies contribute to the development of new drugs with specific antimicrobial properties (Nunna et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound: interacts with Cyclin-dependent kinase 2, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle, potentially causing cell cycle arrest .

Biochemical Pathways

The exact biochemical pathways affected by This compound Given its target, it is likely that it affects pathways related to cell cycle regulation .

Result of Action

The molecular and cellular effects of This compound ’s action are likely related to its inhibition of Cyclin-dependent kinase 2. This could result in cell cycle arrest, affecting the proliferation of cells .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-13-7-8-14(2)17(11-13)25(22,23)18-15-5-3-6-16(12-15)19-9-4-10-24(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFXLZJJJLEZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)

![N-Methyl-N-[2-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2545973.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2545974.png)

![5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2545976.png)